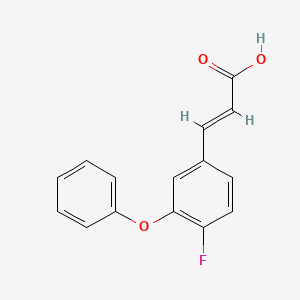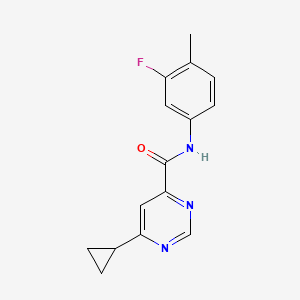
6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound has shown promising results in pre-clinical studies, and researchers are exploring its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide involves the inhibition of PARP activity. PARP is an enzyme that is involved in the repair of DNA damage. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cancer cell death. This compound has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound leads to the accumulation of DNA damage, ultimately resulting in cell death. Inflammatory cytokine production is also inhibited by this compound, which may contribute to its potential use in the treatment of inflammatory diseases. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide in lab experiments is its high potency and selectivity for PARP inhibition. This compound has also shown good pharmacokinetic properties, making it an attractive candidate for further development. However, one limitation of this compound is its relatively high cost compared to other PARP inhibitors. Additionally, further studies are needed to fully understand the potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide. One area of interest is the potential use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to fully understand the potential side effects of this compound and to optimize dosing regimens. Finally, research is needed to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide involves the reaction of cyclopropylamine with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2-cyano-4,6-dimethylpyridine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product. This synthesis method has been optimized to produce high yields of pure compound.
Wissenschaftliche Forschungsanwendungen
6-Cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound acts by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cancer cell death. This compound has also shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis, by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
6-cyclopropyl-N-(3-fluoro-4-methylphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-2-5-11(6-12(9)16)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULADTTXLSZCYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

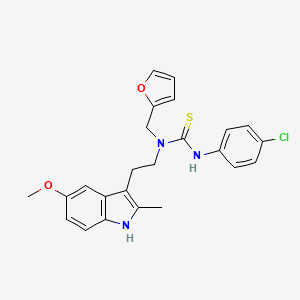


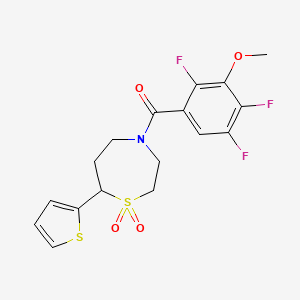

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)
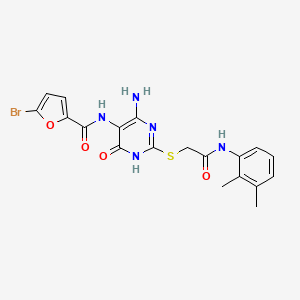
![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)

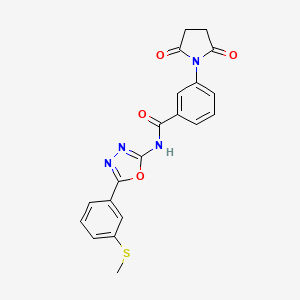

![3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2955184.png)
